3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 2-aminothiazole to form an intermediate, which is then coupled with benzamide under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the biosynthesis of bacterial lipids, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the benzamide moiety.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their substituents and overall structure.
Properties
Molecular Formula |
C17H12BrN3O2S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12BrN3O2S/c18-13-6-4-11(5-7-13)15(22)20-14-3-1-2-12(10-14)16(23)21-17-19-8-9-24-17/h1-10H,(H,20,22)(H,19,21,23) |
InChI Key |
VGYZOJSNZSVEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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